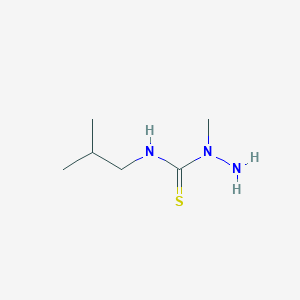

3-Amino-3-methyl-1-(2-methylpropyl)thiourea

Description

Properties

IUPAC Name |

1-amino-1-methyl-3-(2-methylpropyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3S/c1-5(2)4-8-6(10)9(3)7/h5H,4,7H2,1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNNBWZUXXCKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)N(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methyl-1-(2-methylpropyl)thiourea typically involves the reaction of isobutylamine with thiocyanate compounds under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often at elevated temperatures to facilitate the formation of the thiourea derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-1-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-Amino-3-methyl-1-(2-methylpropyl)thiourea has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-methyl-1-(2-methylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting processes like cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Thiourea: The parent compound with a simpler structure.

N-Methylthiourea: A derivative with a methyl group attached to the nitrogen atom.

N,N’-Dimethylthiourea: A derivative with two methyl groups attached to the nitrogen atoms.

Uniqueness

3-Amino-3-methyl-1-(2-methylpropyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its branched alkyl group and amino substitution make it a valuable compound for various applications, differentiating it from simpler thiourea derivatives.

Biological Activity

Overview of 3-Amino-3-methyl-1-(2-methylpropyl)thiourea

This compound is a thiourea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Anticancer Properties

Thiourea derivatives, including this compound, have been studied for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : Some thioureas induce programmed cell death in cancer cells by activating caspase pathways.

- Inhibition of Cell Migration : These compounds may also prevent metastasis by inhibiting the migration of cancer cells.

Antimicrobial Activity

Thiourea derivatives exhibit antimicrobial properties against a range of pathogens. Studies have shown that:

- Bacterial Inhibition : Compounds similar to this compound demonstrate effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Some derivatives have shown antifungal activity, making them potential candidates for treating fungal infections.

Anti-inflammatory Effects

Thioureas are reported to possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Mechanisms include:

- Cytokine Modulation : These compounds may reduce the levels of pro-inflammatory cytokines.

- Inhibition of NF-kB Pathway : Some studies suggest that thioureas can inhibit the NF-kB signaling pathway, which plays a critical role in inflammation.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined various thiourea derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) evaluated the antimicrobial properties of thioureas. The study found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 3: Anti-inflammatory Mechanism

In a study published in Pharmacology Reports, researchers investigated the anti-inflammatory effects of thiourea derivatives. They reported that this compound significantly reduced inflammation markers in a mouse model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are effective synthetic routes for 3-Amino-3-methyl-1-(2-methylpropyl)thiourea, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves a two-step approach:

Thiourea Core Formation : React a primary amine (e.g., 2-methylpropylamine) with an isothiocyanate derivative under reflux in ethanol or dichloromethane.

Functionalization : Introduce the 3-amino-3-methyl group via nucleophilic substitution or condensation reactions. Optimization includes:

Q. How can researchers determine the purity and structural integrity of this compound?

Methodological Answer:

Q. What solubility properties are critical for experimental design in biological assays?

Methodological Answer:

- Aqueous Solubility : ~137 g/L at 20°C (similar to thiourea derivatives), enabling stock solutions in water or PBS for in vitro assays .

- Organic Solvents : Use ethanol or DMSO for hydrophobic interaction studies. Note that DMSO concentrations >1% may affect cell viability .

- pH Sensitivity : Thiourea derivatives can hydrolyze in strongly acidic/basic conditions; buffer systems (pH 6–8) are recommended for stability .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Methodological Answer:

Q. What strategies address contradictions in reported biological activity data (e.g., antibacterial vs. anticancer efficacy)?

Methodological Answer:

- Assay Standardization :

- Dose-Response Curves : Test concentrations from 1 μM to 100 μM to identify IC₅₀ variability .

- Cell Lines : Use ATCC-validated lines (e.g., HeLa for anticancer, E. coli ATCC 25922 for antibacterial) to minimize cross-study discrepancies .

- Mechanistic Studies :

Q. How can structural modifications enhance the compound’s bioactivity?

Methodological Answer:

- Substituent Engineering :

- Alkyl Chain Extension : Replace 2-methylpropyl with longer chains (e.g., hexyl) to improve lipid membrane penetration .

- Amino Group Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to amplify electrophilic reactivity against microbial targets .

- Schiff Base Formation : Condense the amino group with aldehydes (e.g., salicylaldehyde) to create thiourea Schiff bases, enhancing metal-chelation capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.